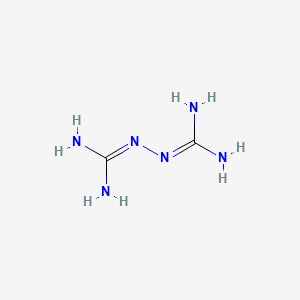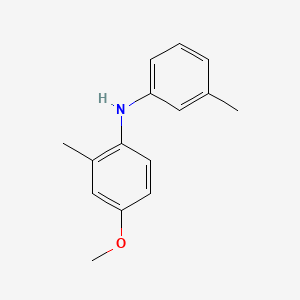
Benzenamine, 4-methoxy-2-methyl-N-(3-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-methoxy-2-methyl-N-(3-methylphenyl)- is an organic compound with the molecular formula C15H17NO It is a derivative of benzenamine, characterized by the presence of a methoxy group at the 4-position, a methyl group at the 2-position, and an N-(3-methylphenyl) substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-methoxy-2-methyl-N-(3-methylphenyl)- typically involves the following steps:
Nitration: The starting material, 4-methoxy-2-methylbenzenamine, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Substitution: The amino group is then substituted with a 3-methylphenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 4-methoxy-2-methyl-N-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to corresponding amines or other reduced forms.
Substitution: It can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various amines.
Aplicaciones Científicas De Investigación
Benzenamine, 4-methoxy-2-methyl-N-(3-methylphenyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, 4-methoxy-2-methyl-N-(3-methylphenyl)- involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methyl groups may influence its binding affinity and specificity, affecting the pathways involved in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 4-methoxy-2-methyl-: Lacks the N-(3-methylphenyl) substituent.
Benzenamine, 4-methoxy-N-methyl-: Contains a methoxy group but differs in the position and type of substituents.
Benzenamine, 4,4’-methylenebis[2-methoxy-]: Contains additional methoxy groups and different structural features.
Uniqueness
Benzenamine, 4-methoxy-2-methyl-N-(3-methylphenyl)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
93072-06-1 |
|---|---|
Fórmula molecular |
C15H17NO |
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
4-methoxy-2-methyl-N-(3-methylphenyl)aniline |
InChI |
InChI=1S/C15H17NO/c1-11-5-4-6-13(9-11)16-15-8-7-14(17-3)10-12(15)2/h4-10,16H,1-3H3 |
Clave InChI |
HPUWWBYYEMSPEM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC2=C(C=C(C=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


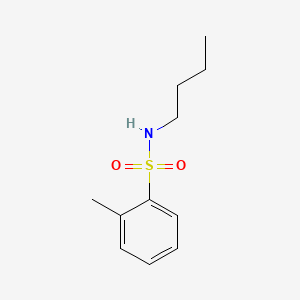
![1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B15175321.png)

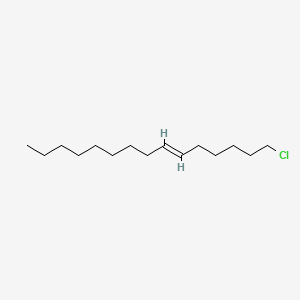





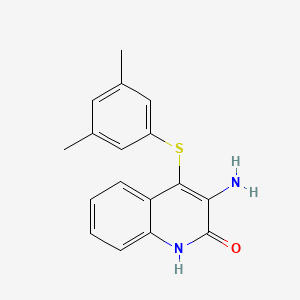
![2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-cyano-](/img/structure/B15175383.png)
